6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-
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Overview
Description
M 140 is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Behavior
Formic Acid Catalyzed Rearrangement : Thevinols, which include derivatives of 6,14-Ethenomorphinan-7-methanol, can be rearranged using formic acid, leading to the formation of 14-alkenylcodeinones under certain conditions. Introduction of a 5β-methyl group facilitates this rearrangement, suggesting potential for diverse chemical modifications (Grundt et al., 2003).
Synthesis of Ethenoiso- and Ethenomorphinans : Synthesis methods for 7- and 8-substituted 6alpha,14alpha-ethenoisomorphinans have been explored, demonstrating the versatility in chemical modifications of these compounds. The introduction of different substituents can significantly impact the affinity for opioid receptor subtypes (Maat et al., 1999).
Structural Analysis and Pharmacology
Diels-Alder Reaction Products : Studies on Diels-Alder reaction products of 5-methylthebaine with various compounds yielded various ethenoisomorphinan derivatives. These studies are crucial for understanding the structural properties and potential pharmacological activities of these compounds (Woudenberg et al., 2010).
Characterization of New Derivatives : Research into the synthesis and characterization of new 7-substituted 6,14-Ethenomorphinane derivatives has been conducted. These studies involve detailed spectroscopic methods, highlighting the ongoing exploration of novel derivatives and their potential applications (Yavuz & Yıldırır, 2010).
Novel Synthesis Approaches : Innovative methods for synthesizing ortho ester derivatives of 4,5-epoxymorphinan have been developed, providing new avenues for creating potentially useful compounds in the field of opioid receptor research (Watanabe et al., 2006).
properties
CAS RN |
49685-90-7 |
---|---|
Product Name |
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)- |
Molecular Formula |
C27H37NO3 |
Molecular Weight |
423.597 |
IUPAC Name |
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)- |
InChI |
InChI=1S/C27H37NO3/c1-17(2)9-10-24(3,29)20-16-25-11-12-27(20,30-5)23-26(25)13-14-28(4)21(25)15-18-7-6-8-19(31-23)22(18)26/h6-8,11-12,17,20-21,23,29H,9-10,13-16H2,1-5H3/t20-,21+,23+,24?,25-,26-,27?/m0/s1 |
InChI Key |
AHDSVFDUYHBYLB-FWDRIFPNSA-N |
SMILES |
OC(CCC(C)C)(C)[C@H]1C2(OC)[C@@]3([H])[C@]45C6=C(O3)C=CC=C6C[C@@H](N(C)CC5)[C@]4(C=C2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
M 140 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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